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Abstract
BMS-986115 is a potent, orally bioavailable, small-molecule inhibitor of pan-Notch signaling

through the blockade of gamma-secretase.[1][2] The Notch signaling pathway is a critical

regulator of cellular differentiation, proliferation, and survival, and its dysregulation is implicated

in the pathogenesis of various malignancies, including T-cell acute lymphoblastic leukemia (T-

ALL) and a range of solid tumors.[2][3] This technical guide provides a comprehensive

overview of the discovery, preclinical development, and early clinical evaluation of BMS-
986115, consolidating key data on its mechanism of action, potency, pharmacokinetics,

pharmacodynamics, and safety profile.

Discovery and Medicinal Chemistry
While the detailed structure-activity relationship (SAR) studies for BMS-986115 are not

extensively published, its discovery is closely linked to the development of a series of (2-oxo-

1,4-benzodiazepin-3-yl)-succinamides as potent pan-Notch inhibitors.[1][4] The structurally

similar compound, BMS-906024, emerged from a medicinal chemistry program focused on

optimizing potency against all four Notch receptors while maintaining desirable

pharmacokinetic properties.[1][4] BMS-986115 represents a further refinement within this

chemical class, designed for oral administration.[5]
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(2R,3S)-N1-[(3S)-5-(3-Fluorophenyl)-2,3-dihydro-9-methyl-2-oxo-1H-1,4-benzodiazepin-3-

yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide[6]

Mechanism of Action
BMS-986115 exerts its anti-cancer effects by inhibiting gamma-secretase, a multi-protein

enzyme complex responsible for the intramembrane cleavage of several transmembrane

proteins, including the Notch receptors.[3][6] This cleavage is a critical step in the canonical

Notch signaling pathway. Upon ligand binding, the Notch receptor undergoes a series of

proteolytic cleavages, culminating in the gamma-secretase-mediated release of the Notch

intracellular domain (NICD). The NICD then translocates to the nucleus, where it interacts with

the transcription factor CSL (CBF1/Su(H)/Lag-1) to activate the transcription of target genes,

such as HES1 and DTX1, which regulate cell fate decisions.[3] By inhibiting gamma-secretase,

BMS-986115 prevents the generation of the NICD, thereby downregulating Notch target gene

expression and inhibiting the growth and survival of Notch-dependent tumors.[2][3]
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Diagram 1: Inhibition of the Notch Signaling Pathway by BMS-986115.

Preclinical Development
In Vitro Potency
BMS-986115 is a potent inhibitor of Notch signaling, with low nanomolar IC50 values against

Notch1 and Notch3.[7]
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Parameter Value

Notch1 IC50 7.8 nM[7]

Notch3 IC50 8.5 nM[7]

Table 1: In Vitro Potency of BMS-986115

Preclinical Efficacy in Xenograft Models
The anti-tumor activity of BMS-986115 was evaluated in various preclinical cancer models. The

compound demonstrated single-agent efficacy in a human T-ALL xenograft model, a

malignancy often driven by activating Notch1 mutations.[3] Furthermore, BMS-986115 showed

anti-tumor activity in 5 out of 7 solid tumor xenograft models, which included breast, non-small

cell lung (NSCLC), and pancreatic carcinoma models.[3]

Preclinical Toxicology
The primary on-target toxicities observed in animal studies were consistent with the known

physiological roles of Notch signaling and included dose-dependent gastrointestinal (GI)

toxicity, lymphoid depletion, and interruption of ovarian follicle maturation.[3] GI toxicity is a

well-characterized effect of Notch inhibitors, resulting from the disruption of intestinal cell

differentiation.[3]

Clinical Development: Phase I Study (NCT01986218)
A multi-arm, open-label, dose-escalating Phase I clinical trial was conducted to evaluate the

safety, tolerability, pharmacokinetics, and pharmacodynamics of BMS-986115 in patients with

advanced solid tumors.[2][3][8]

Study Design and Patient Population
The study enrolled 36 patients with advanced solid tumors who had progressed on standard

therapies.[2][3] The trial consisted of two arms:

Arm A: Continuous daily (QD) oral dosing at 0.3, 0.6, 1.2, 1.5, and 2 mg.[3]

Arm B: Intermittent twice-weekly (BIW) oral dosing on consecutive days at 2, 4, and 8 mg.[3]
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The primary objectives were to assess safety and determine the maximum tolerated dose

(MTD).[2][3]
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Diagram 2: Workflow of the Phase I Clinical Trial of BMS-986115.

Safety and Tolerability
The most frequently reported treatment-related adverse events were diarrhea (72%),

hypophosphatemia (64%), and nausea (61%).[2][3] Dose-limiting toxicities (DLTs) were

observed in four patients in Arm A and two patients in Arm B, and included grade 3 nausea,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29637471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7523345/
https://www.benchchem.com/product/b606283?utm_src=pdf-body-img
https://www.benchchem.com/product/b606283?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29637471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7523345/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


diarrhea, pruritus/urticaria, and ileus.[2][3] The MTD was established at 1.5 mg for the

continuous daily dosing schedule (Arm A), while an MTD was not established for the

intermittent dosing schedule (Arm B).[2][3]

Adverse Event Frequency

Diarrhea 72%[2][3]

Hypophosphatemia 64%[2][3]

Nausea 61%[2][3]

Table 2: Most Frequent Treatment-Related Adverse Events in the Phase I Trial

Pharmacokinetics
BMS-986115 demonstrated a dose-related increase in exposure (Cmax and AUC) across the

tested dose ranges.[2][3]

Pharmacokinetic Parameter Value

Tmax (median) 1-3 hours[1]

Half-life (median) 17.24 - 28.01 hours[1]

Table 3: Pharmacokinetic Parameters of BMS-986115 in the Phase I Trial

Pharmacodynamics
Target engagement and inhibition of the Notch signaling pathway were demonstrated through

the measurement of downstream target gene expression in peripheral blood.[3][5] A dose-

dependent inhibition of HES1 and DELTEX1 mRNA levels was observed.[3][5]

Experimental Protocol: Pharmacodynamic Analysis

Sample Collection: Whole blood samples were collected from patients at pre-treatment and

various time points post-treatment (2, 4, 8, 24, and 48 hours) on Cycle 1 Day 1, and at

steady-state on Cycle 2 Day 15 (Arm A) or Cycle 2 Days 15 and 16 (Arm B).[3]
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RNA Extraction: Total RNA was extracted from whole blood.[3]

Gene Expression Analysis: The expression of HES1 and DELTEX1 was quantified using

real-time quantitative polymerase chain reaction (RT-qPCR).[3] The analysis was performed

in triplicate in a 384-well plate format using the 7900HT Fast system with standard thermal

cycling conditions.[3]

Preliminary Efficacy
Of the 36 patients treated, 11 (31%) achieved stable disease (SD) as their best tumor

response.[1] Notably, five of these patients (three in Arm A and two in Arm B) maintained stable

disease for more than six months.[2][3]

Conclusion
BMS-986115 is a potent and selective oral pan-Notch inhibitor that has demonstrated a

manageable safety profile and evidence of target engagement in early clinical development.

The Phase I trial established the MTD for a continuous daily dosing schedule and provided

preliminary signals of anti-tumor activity in a heavily pre-treated patient population. These

findings support the continued investigation of gamma-secretase inhibitors as a therapeutic

strategy for Notch-dependent malignancies. Further clinical studies are warranted to explore

the efficacy of BMS-986115 in specific patient populations with tumors known to be driven by

aberrant Notch signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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